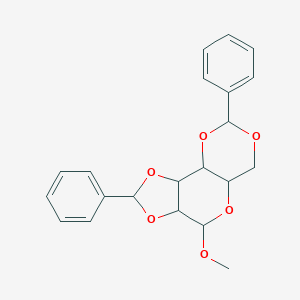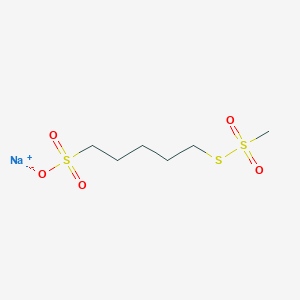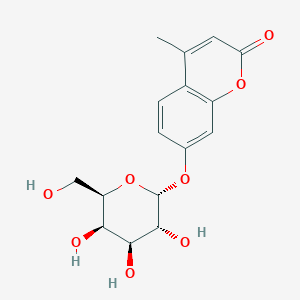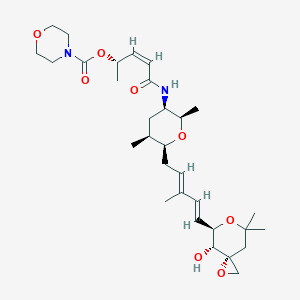
(+)-Meayamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Meayamycin B is a natural product that has been isolated from the culture broth of the marine-derived actinomycete, Streptomyces sp. Meandmyco AC7. It is a potent inhibitor of cancer cell growth and has gained significant attention for its potential use in cancer treatment.
Mechanism Of Action
The mechanism of action of (+)-Meayamycin B is not fully understood. However, it has been suggested that it inhibits the activity of the proteasome, a complex enzyme that plays a critical role in the degradation of proteins. By inhibiting the proteasome, (+)-Meayamycin B may prevent the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that (+)-Meayamycin B has several biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, indicating that it inhibits proteasome activity. It has also been shown to induce the activation of the unfolded protein response, a cellular stress response that is activated in response to the accumulation of misfolded proteins.
Advantages And Limitations For Lab Experiments
One of the advantages of using (+)-Meayamycin B in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. However, one of the limitations of using (+)-Meayamycin B is its complexity. The synthesis of (+)-Meayamycin B is a complex process that requires several steps, which may limit its availability for lab experiments.
Future Directions
There are several future directions for the research on (+)-Meayamycin B. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of (+)-Meayamycin B may help to identify new targets for cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments. Studies have shown that combining (+)-Meayamycin B with other cancer treatments may enhance its effectiveness. Finally, future research may focus on developing new synthesis methods for (+)-Meayamycin B that are more efficient and cost-effective.
Conclusion
In conclusion, (+)-Meayamycin B is a natural product that has gained significant attention for its potential use in cancer treatment. The synthesis of (+)-Meayamycin B is a complex process that involves several steps. Studies have shown that (+)-Meayamycin B inhibits the growth of various cancer cell lines and induces cell cycle arrest and apoptosis. Its mechanism of action is not fully understood, but it is thought to inhibit the activity of the proteasome. Further research may focus on understanding its mechanism of action, investigating its potential use in combination with other cancer treatments, and developing new synthesis methods.
Synthesis Methods
The synthesis of (+)-Meayamycin B is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 4-epi-isoformamide. This intermediate is then subjected to a series of reactions, including a diastereoselective aldol reaction, a Wittig reaction, and a selective reduction to produce the final product, (+)-Meayamycin B.
Scientific Research Applications
(+)-Meayamycin B has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Studies have also demonstrated that (+)-Meayamycin B induces cell cycle arrest and apoptosis in cancer cells.
properties
CAS RN |
1020210-12-1 |
|---|---|
Product Name |
(+)-Meayamycin B |
Molecular Formula |
C31H48N2O8 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1 |
InChI Key |
LWHSGUXHAJKMME-YXWNKITCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4 |
SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
synonyms |
Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



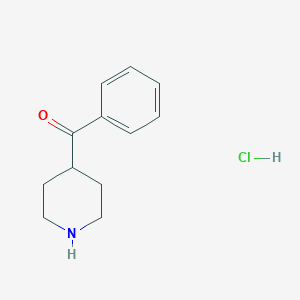
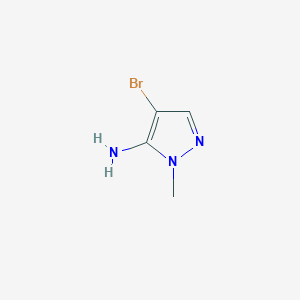
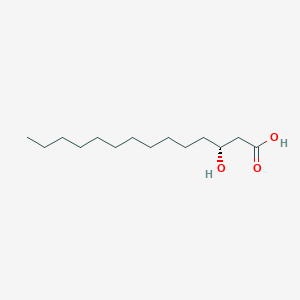
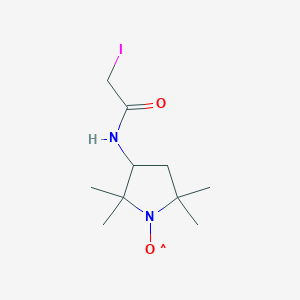
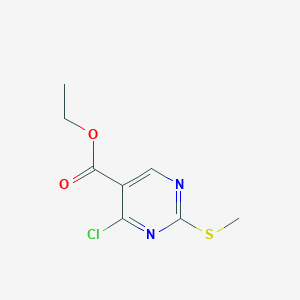
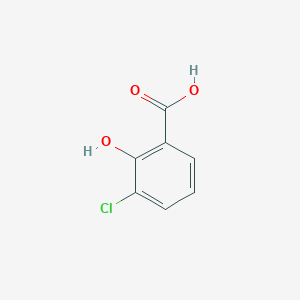
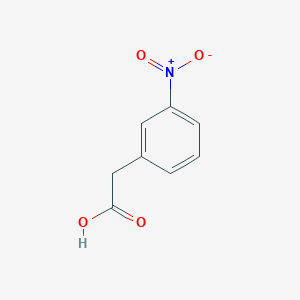
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
